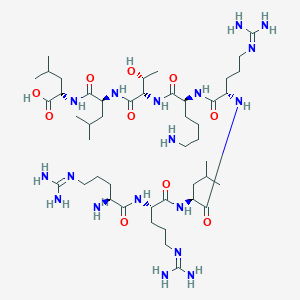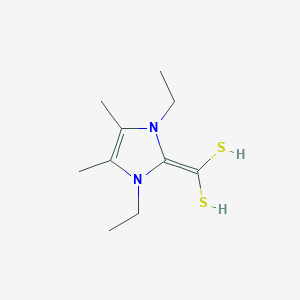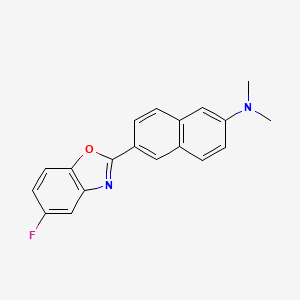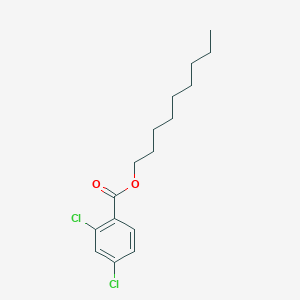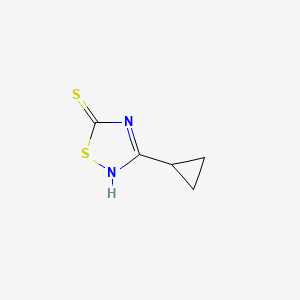![molecular formula C48H33N B12538344 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline CAS No. 656222-28-5](/img/structure/B12538344.png)
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene groups attached to an aniline core, making it a significant molecule in organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and aniline derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene and aniline derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material in electronic applications. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Propiedades
Número CAS |
656222-28-5 |
|---|---|
Fórmula molecular |
C48H33N |
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
4-naphthalen-2-yl-N,N-bis(4-naphthalen-2-ylphenyl)aniline |
InChI |
InChI=1S/C48H33N/c1-4-10-40-31-43(16-13-34(40)7-1)37-19-25-46(26-20-37)49(47-27-21-38(22-28-47)44-17-14-35-8-2-5-11-41(35)32-44)48-29-23-39(24-30-48)45-18-15-36-9-3-6-12-42(36)33-45/h1-33H |
Clave InChI |
JPVXIRMMQTZZOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)C8=CC9=CC=CC=C9C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
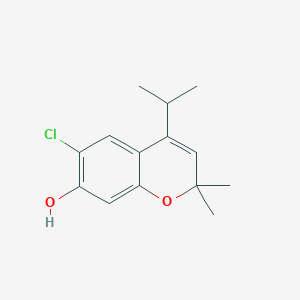
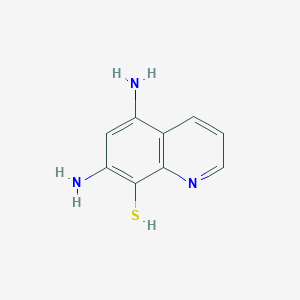
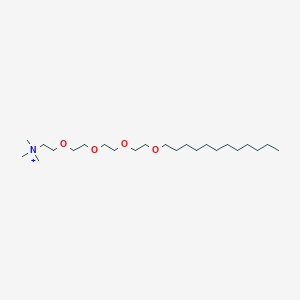
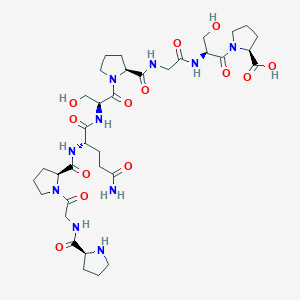
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
